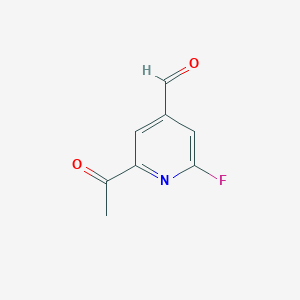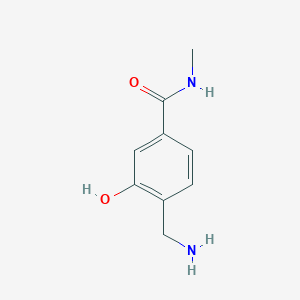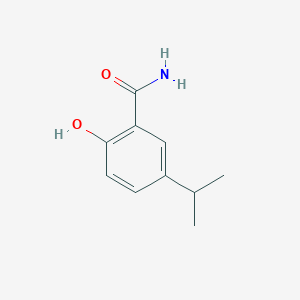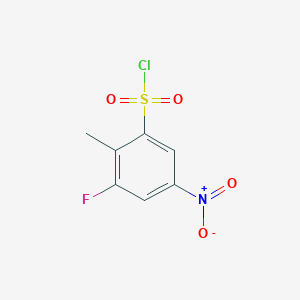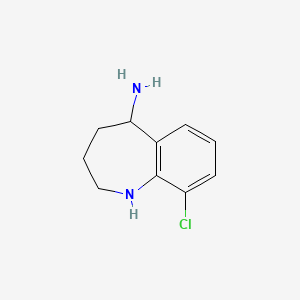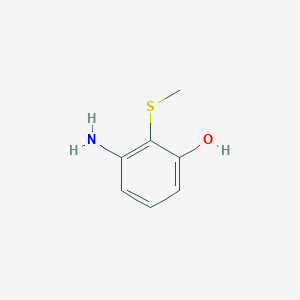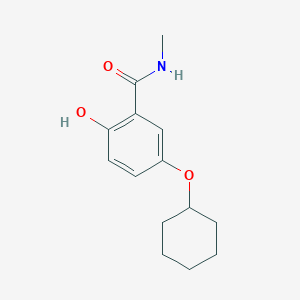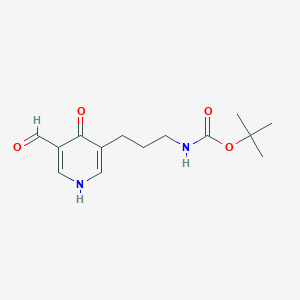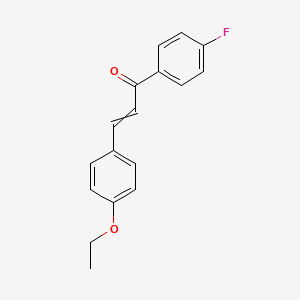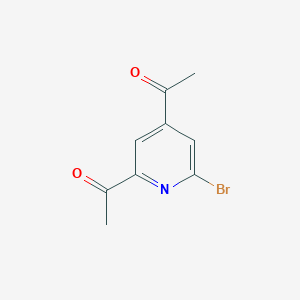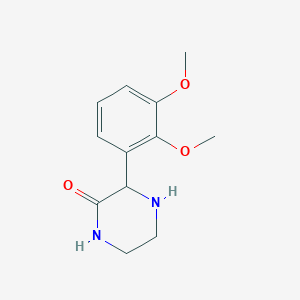
3-(2,3-Dimethoxy-phenyl)-piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(2,3-DIMETHOXY-PHENYL)-PIPERAZIN-2-ONE is a chemical compound known for its unique structure and properties. It features a piperazine ring substituted with a 2,3-dimethoxyphenyl group, making it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2,3-DIMETHOXY-PHENYL)-PIPERAZIN-2-ONE typically involves the reaction of 2,3-dimethoxyphenylamine with a suitable piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of ®-3-(2,3-DIMETHOXY-PHENYL)-PIPERAZIN-2-ONE may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient, cost-effective, and environmentally friendly, with minimal waste generation and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(2,3-DIMETHOXY-PHENYL)-PIPERAZIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Aplicaciones Científicas De Investigación
®-3-(2,3-DIMETHOXY-PHENYL)-PIPERAZIN-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-3-(2,3-DIMETHOXY-PHENYL)-PIPERAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-(2,4-DIMETHOXY-PHENYL)-PIPERAZIN-2-ONE
- ®-3-(3,4-DIMETHOXY-PHENYL)-PIPERAZIN-2-ONE
- ®-3-(2,5-DIMETHOXY-PHENYL)-PIPERAZIN-2-ONE
Uniqueness
®-3-(2,3-DIMETHOXY-PHENYL)-PIPERAZIN-2-ONE is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
3-(2,3-dimethoxyphenyl)piperazin-2-one |
InChI |
InChI=1S/C12H16N2O3/c1-16-9-5-3-4-8(11(9)17-2)10-12(15)14-7-6-13-10/h3-5,10,13H,6-7H2,1-2H3,(H,14,15) |
Clave InChI |
LMESQFJWJOOWRN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)C2C(=O)NCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



